UK-383367

Description

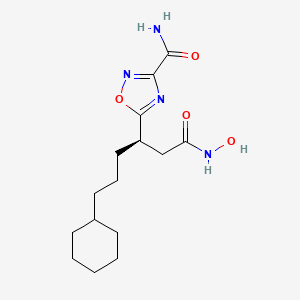

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O4/c16-13(21)14-17-15(23-19-14)11(9-12(20)18-22)8-4-7-10-5-2-1-3-6-10/h10-11,22H,1-9H2,(H2,16,21)(H,18,20)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJCBSRIPGJMAD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(CC(=O)NO)C2=NC(=NO2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCC[C@H](CC(=O)NO)C2=NC(=NO2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431303 | |

| Record name | UK 383367 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348622-88-8 | |

| Record name | UK 383367 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UK-383,367 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

UK-383,367: A Technical Guide to its Discovery, Synthesis, and Anti-Fibrotic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-383,367 is a potent and selective small molecule inhibitor of procollagen C-proteinase (PCP), also known as bone morphogenetic protein-1 (BMP-1). This enzyme plays a crucial role in the final maturation of fibrillar procollagens, a key step in the deposition of extracellular matrix. By inhibiting PCP, UK-383,367 effectively blocks collagen deposition, demonstrating significant therapeutic potential in the management of fibrotic diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of UK-383,367, with a focus on its anti-fibrotic properties. Detailed experimental protocols and a summary of its quantitative bioactivity are presented to support further research and development in this area.

Discovery and Rationale

UK-383,367 emerged from a research program focused on identifying non-peptidic inhibitors of procollagen C-proteinase as potential therapeutic agents for dermal scarring and other fibrotic conditions.[1][2] The rationale was centered on the understanding that excessive collagen deposition is a hallmark of fibrosis, and that inhibiting the final enzymatic step in collagen maturation would be an effective anti-fibrotic strategy.[3]

The discovery process involved the optimization of a series of 6-cyclohexyl-N-hydroxy-3-(1,2,4-oxadiazol-5-yl)hexanamides.[1] Structure-activity relationship (SAR) studies focused on enhancing potency against PCP while ensuring high selectivity over matrix metalloproteinases (MMPs) to minimize off-target effects. This led to the identification of UK-383,367 as a lead candidate with a favorable in vitro profile.

Synthesis

The chemical synthesis of UK-383,367, a 6-cyclohexyl-N-hydroxy-3-(1,2,4-oxadiazol-5-yl)hexanamide, involves the construction of the core oxadiazole ring and subsequent elaboration of the side chains. While a detailed, step-by-step protocol for UK-383,367 is not publicly available, the synthesis of analogous 1,2,4-oxadiazole derivatives has been described in the literature. A plausible synthetic route would involve the reaction of a cyclohexyl-substituted amidoxime with a suitable carboxylic acid derivative to form the oxadiazole core, followed by functional group manipulations to introduce the hydroxamic acid moiety.

Mechanism of Action and Signaling Pathway

UK-383,367 exerts its anti-fibrotic effects by directly inhibiting the enzymatic activity of procollagen C-proteinase (BMP-1).[4][5] BMP-1 is a zinc metalloproteinase responsible for cleaving the C-terminal propeptides from procollagen I, II, and III. This cleavage is an essential step for the subsequent self-assembly of collagen monomers into mature collagen fibrils. By blocking this process, UK-383,367 prevents the formation of new collagen fibrils and the pathological accumulation of extracellular matrix that characterizes fibrosis.[6][7]

The inhibition of BMP-1 by UK-383,367 has downstream consequences on the pro-fibrotic signaling cascade, particularly in its interplay with the Transforming Growth Factor-β (TGF-β) pathway. TGF-β is a potent inducer of fibrosis, stimulating the expression of procollagen genes. The subsequent processing of this procollagen into mature collagen is dependent on BMP-1. Therefore, by inhibiting BMP-1, UK-383,367 effectively acts as a downstream effector, mitigating the pro-fibrotic consequences of TGF-β signaling.

Quantitative Data

The following tables summarize the key quantitative data for UK-383,367, demonstrating its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Bioactivity of UK-383,367

| Target | IC50 | Selectivity | Reference |

| Procollagen C-Proteinase (BMP-1) | 44 nM | >227-fold vs. MMP-1, -2, -3, -9, -14 | [5] |

| MMP-1 | >10,000 nM | - | [5] |

| MMP-2 | >10,000 nM | - | [5] |

| MMP-3 | >10,000 nM | - | [5] |

| MMP-9 | >10,000 nM | - | [5] |

| MMP-14 | >10,000 nM | - | [5] |

Table 2: Preclinical Pharmacokinetics of UK-383,367

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |

| Rat | IV | 2 | - | - | - | [5] |

| Dog | IV | 0.5 | - | - | - | [5] |

| Dog | Oral | 2 | 110 | 0.5-1.5 | 13 | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the anti-fibrotic activity of UK-383,367.

Procollagen C-Proteinase (PCP) Inhibition Assay

Objective: To determine the in vitro potency of UK-383,367 in inhibiting the enzymatic activity of PCP.

Methodology:

-

Enzyme and Substrate: Recombinant human BMP-1 is used as the enzyme source. A synthetic peptide substrate or endogenous procollagen can be utilized.[1]

-

Assay Buffer: A suitable buffer, typically Tris-HCl with CaCl2 and ZnCl2 at physiological pH, is used.

-

Procedure: a. UK-383,367 is serially diluted to a range of concentrations. b. The inhibitor is pre-incubated with the enzyme for a defined period. c. The reaction is initiated by the addition of the substrate. d. The reaction is allowed to proceed at 37°C and then stopped. e. The cleavage of the substrate is quantified using a suitable detection method, such as fluorescence or HPLC.[8]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis

Objective: To evaluate the in vivo efficacy of UK-383,367 in a model of renal fibrosis.

Methodology:

-

Animal Model: Male C57BL/6 mice are typically used.[9]

-

Surgical Procedure: a. Mice are anesthetized. b. A flank incision is made to expose the left kidney and ureter. c. The left ureter is ligated at two points with silk sutures.[10][11] d. The incision is closed. Sham-operated animals undergo the same procedure without ureteral ligation.

-

Drug Administration: UK-383,367 or vehicle is administered to the mice, typically via oral gavage or intraperitoneal injection, starting from the day of surgery for a specified duration (e.g., 7 or 14 days).[9]

-

Endpoint Analysis: a. At the end of the treatment period, mice are euthanized, and the kidneys are harvested. b. Histology: Kidney sections are stained with Masson's trichrome or Picrosirius red to assess the extent of collagen deposition and fibrosis. c. Immunohistochemistry/Immunofluorescence: Staining for fibrotic markers such as collagen I/III, fibronectin, and α-smooth muscle actin (α-SMA) is performed.[9][10] d. Gene Expression Analysis: RNA is extracted from kidney tissue, and quantitative real-time PCR is used to measure the expression of pro-fibrotic genes. e. Protein Analysis: Western blotting is performed on kidney lysates to quantify the levels of fibrotic proteins.

In Vitro Model of TGF-β1-Induced Fibrosis in Renal Cells

Objective: To assess the direct anti-fibrotic effect of UK-383,367 on renal cells.

Methodology:

-

Cell Lines: Mouse proximal tubular epithelial cells (mPTCs) or normal rat kidney interstitial fibroblast cells (NRK-49F) are commonly used.[9]

-

Experimental Procedure: a. Cells are cultured to sub-confluence. b. Cells are pre-treated with various concentrations of UK-383,367 for a specified time (e.g., 1 hour). c. Recombinant human TGF-β1 is added to the culture medium to induce a fibrotic response.[12] d. Cells are incubated for a further period (e.g., 24-48 hours).

-

Endpoint Analysis: a. Immunofluorescence: Cells are stained for fibrotic markers like α-SMA and fibronectin. b. Western Blotting: Cell lysates are analyzed for the expression of collagen I, fibronectin, and α-SMA.[9] c. Gene Expression Analysis: q-PCR is performed to measure the mRNA levels of pro-fibrotic genes.

Experimental and Developmental Workflow

The preclinical development of an anti-fibrotic agent like UK-383,367 typically follows a structured workflow designed to assess its efficacy, safety, and pharmacokinetic properties before advancing to clinical trials.

Conclusion

UK-383,367 is a well-characterized, potent, and selective inhibitor of procollagen C-proteinase with demonstrated anti-fibrotic activity in both in vitro and in vivo models. Its mechanism of action, targeting the final step of collagen maturation, provides a direct and effective means of reducing pathological collagen deposition. The data presented in this technical guide support the continued investigation of UK-383,367 and analogous compounds as potential therapeutics for a range of fibrotic diseases. Further research should focus on a more detailed elucidation of its synthetic route and a comprehensive evaluation of its long-term safety and efficacy in various preclinical models of fibrosis.

References

- 1. Potent and selective nonpeptidic inhibitors of procollagen C-proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of procollagen C-proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. selleckchem.com [selleckchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Extracellular BMP1 is the major proteinase for COOH-terminal proteolysis of type I procollagen in lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Procollagen N-proteinase and procollagen C-proteinase. Two unusual metalloproteinases that are essential for procollagen processing probably have important roles in development and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteinase K Enzymatic Assay [sigmaaldrich.com]

- 9. BMP1 inhibitor UK383,367 attenuates renal fibrosis and inflammation in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Global research trends in unilateral ureteral obstruction-induced renal fibrosis: A bibliometric and visualized study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted disruption of TGF-β1/Smad3 signaling protects against renal tubulointerstitial fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]

UK-383367: A Technical Guide to its Mechanism of Action on Bone Morphogenetic Protein-1 (BMP-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-383367 is a potent and selective, non-peptidic inhibitor of Bone Morphogenetic Protein-1 (BMP-1), a zinc metalloprotease also known as procollagen C-proteinase (PCP). By directly inhibiting the enzymatic activity of BMP-1, this compound effectively blocks the proteolytic processing of procollagen to mature collagen, a critical step in extracellular matrix (ECM) formation. This inhibitory action underlies its anti-fibrotic properties, which have been demonstrated in various in vitro and in vivo models. This technical guide provides a comprehensive overview of the mechanism of action of this compound on BMP-1, including its inhibitory activity, effects on cellular signaling pathways, and detailed experimental protocols for its characterization.

Introduction

Bone Morphogenetic Protein-1 (BMP-1) is a key enzyme involved in the post-translational modification of several extracellular matrix proteins. Its primary function is the cleavage of the C-terminal propeptide from procollagens type I, II, and III, a crucial step for the formation of mature collagen fibrils. Dysregulation of BMP-1 activity is implicated in pathological conditions characterized by excessive collagen deposition, such as fibrosis in various organs.

This compound has emerged as a valuable research tool for studying the roles of BMP-1 in physiological and pathological processes. Its high potency and selectivity for BMP-1 over other metalloproteinases, such as matrix metalloproteinases (MMPs), make it a specific inhibitor for investigating BMP-1-mediated events.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of BMP-1. As a metalloprotease, BMP-1 utilizes a zinc ion in its active site to catalyze the hydrolysis of peptide bonds in its substrates. While the precise binding mode of this compound to BMP-1 has not been publicly detailed in crystallographic or NMR studies, its chemical structure as a succinyl hydroxamate suggests it acts as a zinc-chelating inhibitor. The hydroxamate moiety is a well-known zinc-binding group in many metalloprotease inhibitors. By coordinating with the active site zinc ion, this compound is thought to prevent the binding and subsequent cleavage of BMP-1 substrates like procollagen.

Signaling Pathway

The inhibitory action of this compound on BMP-1 has significant downstream effects on signaling pathways that regulate fibrosis, most notably the Transforming Growth Factor-β (TGF-β) pathway. TGF-β is a potent pro-fibrotic cytokine that stimulates the production of ECM components, including collagen. BMP-1 activity is intertwined with TGF-β signaling in a feed-forward loop that promotes fibrosis.

The following diagram illustrates the proposed signaling pathway and the point of intervention by this compound:

Quantitative Data

The inhibitory potency and selectivity of this compound against BMP-1 have been quantitatively determined.

| Parameter | Value | Enzyme | Reference |

| IC50 | 44 nM | Human BMP-1 | [1] |

| IC50 | >10,000 nM | MMP-1, -2, -3, -9, -14 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Recombinant Human BMP-1 Activity Assay (Fluorogenic Peptide Substrate)

This assay measures the enzymatic activity of BMP-1 and its inhibition by this compound using a synthetic fluorogenic substrate.

Materials:

-

Recombinant Human BMP-1 (e.g., R&D Systems, Cat# 1927-ZN)[2]

-

BMP-1 Assay Buffer: 25 mM HEPES, 0.01% Brij-35, pH 7.5[2]

-

Fluorogenic Substrate: Mca-Y-V-A-D-A-P-K(Dnp)-OH (e.g., R&D Systems, Cat# ES007)[2]

-

This compound

-

96-well black microplate

-

Fluorescence plate reader with excitation at 320 nm and emission at 405 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in BMP-1 Assay Buffer to achieve the desired final concentrations.

-

Dilute recombinant human BMP-1 to 20 µg/mL in BMP-1 Assay Buffer.[2]

-

Dilute the fluorogenic substrate to 20 µM in BMP-1 Assay Buffer.[2]

-

In a 96-well black microplate, add 25 µL of the diluted this compound solutions or assay buffer (for control wells).

-

Add 25 µL of the diluted BMP-1 solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 50 µL of the diluted fluorogenic substrate to each well.[2]

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence in kinetic mode for 5-10 minutes, with readings taken every 30-60 seconds.[2]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Collagen Deposition in Cell Culture

This protocol describes a method to assess the effect of this compound on collagen deposition by cultured fibroblasts stimulated with TGF-β1.

Materials:

-

Human dermal fibroblasts or other relevant fibroblast cell line (e.g., NRK-49F)

-

Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

-

TGF-β1 (recombinant human)

-

This compound

-

Picrosirius red stain solution

-

Acidified water (0.5% acetic acid in water)

-

Cell lysis buffer

-

BCA protein assay kit

Procedure:

-

Seed fibroblasts in a 24-well plate and grow to confluence.

-

Once confluent, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 24 hours to induce quiescence.

-

Prepare working solutions of TGF-β1 and this compound in the low-serum medium.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Add TGF-β1 (typically 5-10 ng/mL) to the wells (except for the unstimulated control) and incubate for 48-72 hours.

-

After incubation, aspirate the medium and wash the cell layer gently with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the fixed cells with PBS.

-

Stain the extracellular matrix by incubating with Picrosirius red solution for 1 hour at room temperature.

-

Aspirate the staining solution and wash the wells extensively with acidified water to remove unbound stain.

-

Allow the wells to air dry completely.

-

Elute the bound stain by adding a known volume of 0.2 M NaOH to each well and incubating with gentle shaking for 30 minutes.

-

Transfer the eluate to a 96-well clear-bottom plate and measure the absorbance at 550 nm.

-

In parallel wells treated identically, lyse the cells and determine the total protein content using a BCA assay to normalize the collagen deposition data to cell number.

Conclusion

This compound is a potent and selective inhibitor of BMP-1 that serves as an invaluable tool for investigating the role of this enzyme in fibrosis and other biological processes. Its mechanism of action, centered on the direct inhibition of procollagen processing, effectively attenuates the downstream consequences of excessive collagen deposition. The experimental protocols provided in this guide offer a framework for the robust evaluation of this compound and other potential BMP-1 inhibitors in a research and drug development setting. Further studies to elucidate the precise molecular interactions between this compound and the BMP-1 active site would provide a more complete understanding of its inhibitory mechanism.

References

UK-383367: A Technical Guide to Procollagen C-Proteinase Inhibition for Fibrotic Disease Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A critical step in the fibrotic process is the maturation of procollagen into insoluble collagen fibrils, a reaction catalyzed by procollagen C-proteinase, also known as Bone Morphogenetic Protein-1 (BMP-1). UK-383367 is a potent and selective inhibitor of this enzyme, representing a promising therapeutic strategy to directly target and mitigate collagen deposition. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the underlying biological pathways.

Introduction: The Role of Procollagen C-Proteinase (BMP-1) in Fibrosis

Fibrillar collagens, the primary structural components of the ECM, are synthesized as soluble precursors called procollagens. The conversion of procollagen to mature, insoluble collagen requires the proteolytic removal of both N- and C-terminal propeptides. The cleavage of the C-propeptide is a rate-limiting step for fibril assembly and is catalyzed by the astacin metalloproteinase BMP-1 and its related tolloid-like proteinases.[1][2]

In fibrotic diseases, the expression and activity of BMP-1 are often upregulated, leading to accelerated collagen maturation and deposition, which contributes to tissue scarring and hardening.[3][4] By inhibiting BMP-1, this compound directly intervenes in this crucial pathological process, offering a targeted approach to prevent the progression of fibrosis. Preclinical studies have demonstrated its potential as a dermal anti-scarring agent and have shown efficacy in models of renal and cardiac fibrosis.[3][4][5]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of BMP-1. By binding to the enzyme, it blocks the catalytic cleavage of the C-propeptide from procollagen types I, II, and III. This inhibition prevents the formation of mature collagen monomers, thereby disrupting their subsequent self-assembly into insoluble fibrils. The result is a significant reduction in the deposition of pathological ECM and an attenuation of the overall fibrotic response.

Preclinical Data and Efficacy

This compound has demonstrated significant anti-fibrotic effects in various preclinical models.

Renal Fibrosis in Chronic Kidney Disease (CKD)

In a mouse model of CKD induced by unilateral ureteral obstruction (UUO), administration of this compound effectively ameliorated tubulointerstitial fibrosis.[3][6] This was accompanied by a reduction in inflammatory factors. In vitro studies using transforming growth factor-β1 (TGF-β1) to induce a fibrotic response in renal cells confirmed these findings.[3][6]

Table 1: In Vivo Efficacy of this compound in a UUO Mouse Model of Renal Fibrosis

| Biomarker | Observation in UUO Mice | Effect of this compound Administration | Reference |

| Tubulointerstitial Fibrosis | Significantly increased | Ameliorated (shown by Masson's trichrome staining) | [3][6] |

| Collagen Type I/III | Expression blocked | [3][6] | |

| Fibronectin | Expression blocked | [3][6] | |

| α-Smooth Muscle Actin (α-SMA) | Expression blocked | [3][6] | |

| Inflammatory Factors | Enhanced in obstructed kidneys | Blunted | [3][6] |

Table 2: In Vitro Efficacy of this compound in TGF-β1 Stimulated Renal Cells

| Cell Line | Treatment | Outcome | Reference |

| Mouse Proximal Tubular Cells (mPTCs) | Pretreatment with this compound | Inhibited induction of Collagen Type I/III, Fibronectin, α-SMA | [3][6] |

| Rat Renal Fibroblast Cells (NRK-49F) | Pretreatment with this compound (100 & 200 nM) | Inhibited induction of Collagen Type I, Fibronectin, α-SMA | [6] |

Cardiac Fibrosis and Remodeling

In a mouse model of myocardial infarction (MI), this compound administration improved cardiac function and reduced myocardial fibrosis.[5] The study also highlighted a link between BMP-1, inflammation, and oxidative phosphorylation pathways post-MI.[5]

Table 3: Efficacy of this compound in a Mouse Model of Myocardial Infarction

| Parameter | Observation in MI Mice | Effect of this compound Administration (2 mg/kg) | Reference |

| Cardiac Function | Impaired | Markedly improved | [5] |

| Myocardial Fibrosis | Increased | Reduced | [5] |

| TNF-α | Expression attenuated | [5] | |

| IL-6 | Expression attenuated | [5] | |

| MCP-1 | Expression attenuated | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the key studies of this compound.

Unilateral Ureteral Obstruction (UUO) Animal Model

-

Animals: Male C57BL/6J mice are typically used.[6]

-

Surgical Procedure: Mice are anesthetized, and the left ureter is exposed via a flank incision. The ureter is then completely ligated at two points using non-absorbable suture. Sham-operated animals undergo the same procedure without ligation.

-

Drug Administration: this compound is administered to the treatment group, often via intraperitoneal (i.p.) injection, starting from the day of the surgery and continuing for the duration of the experiment (e.g., 7-14 days). A vehicle control is administered to the UUO and sham groups.

-

Tissue Harvesting: At the end of the study period, mice are euthanized, and kidneys are harvested for analysis.

-

Fibrosis Assessment:

-

Histology: Kidney sections are stained with Masson's trichrome to visualize collagen deposition (blue staining).

-

Immunohistochemistry: Staining for markers like α-SMA and fibronectin.

-

Western Blotting: Kidney tissue lysates are analyzed for the protein expression of Collagen I, Collagen III, fibronectin, and α-SMA.

-

Quantitative PCR (qPCR): RNA is extracted from kidney tissue to quantify the mRNA levels of fibrotic and inflammatory genes.

-

In Vitro Renal Fibrosis Model

-

Cell Culture:

-

Treatment Protocol:

-

Cells are serum-starved for a period (e.g., 24 hours) before treatment.

-

Cells are pretreated with varying concentrations of this compound (e.g., 100 nM, 200 nM) for 30 minutes.[6]

-

Recombinant human TGF-β1 (e.g., 10 ng/ml) is added to the media to induce a fibrotic response.[6][7]

-

Cells are incubated for a further 24-48 hours.

-

-

Analysis:

-

Cell Viability: Assessed using assays like the Cell Counting Kit-8 (CCK-8) to ensure this compound is not cytotoxic at the tested concentrations.[6]

-

Western Blotting: Cell lysates are analyzed for the protein expression of fibronectin, Collagen I, Collagen III, and α-SMA.[6]

-

qPCR: RNA is extracted to quantify the mRNA levels of the same fibrotic markers.[6]

-

Myocardial Infarction (MI) Animal Model

-

Animals: Male mice (e.g., C57BL/6J) are used.

-

Surgical Procedure: An experimental MI model is established by permanently ligating the left anterior descending (LAD) coronary artery.[5]

-

Drug Administration: this compound (e.g., 2 mg/kg, i.p., three times a day) is administered starting on the day of MI induction and maintained for a specified period (e.g., 7 days).[5]

-

Analysis:

-

Cardiac Function: Assessed using echocardiography to measure parameters like ejection fraction and fractional shortening.

-

Fibrosis Assessment: Histological analysis of heart tissue sections (e.g., Masson's trichrome or Picrosirius red staining) to quantify the infarct size and fibrotic area.

-

Cytokine Analysis: Levels of proinflammatory cytokines (TNF-α, IL-6, MCP-1) are measured in serum or cardiac tissue lysates using methods like ELISA or multiplex assays.[5]

-

Signaling Pathway Context

This compound acts downstream of the primary fibrotic signaling pathways, such as that initiated by TGF-β1. While TGF-β1 signaling drives the transcription of profibrotic genes, this compound prevents the post-translational maturation of the resulting procollagen protein, representing a distinct and complementary point of intervention.

Conclusion and Future Directions

This compound is a specific inhibitor of procollagen C-proteinase (BMP-1) that has demonstrated significant anti-fibrotic activity in preclinical models of kidney and heart disease. By directly preventing the maturation and deposition of collagen, it targets a fundamental mechanism in the progression of fibrosis. The available data strongly support its potential as a therapeutic candidate for treating a range of fibrotic conditions.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic profiling to optimize dosing regimens, long-term safety and toxicology studies, and evaluation in a broader range of fibrosis models. Ultimately, the progression of this compound or similar BMP-1 inhibitors into clinical trials will be a critical step in validating this therapeutic strategy for patients suffering from debilitating fibrotic diseases.

References

- 1. Inhibitors of BMP‐1/tolloid‐like proteinases: efficacy, selectivity and cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bone Morphogenetic Protein 1/Tolloid-like Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BMP1 inhibitor UK383,367 attenuates renal fibrosis and inflammation in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BMP1 inhibitor UK383367 improves MI-induced cardiac remodeling and fibrosis in mice via ameliorating macrophage polarization and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

UK-383367: An In-depth Technical Guide on its Selectivity Profile Over Matrix Metalloproteinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-383367 is a potent and selective inhibitor of procollagen C-proteinase (PCP), also known as Bone Morphogenetic Protein-1 (BMP-1). This enzyme plays a crucial role in the final step of collagen biosynthesis, specifically the cleavage of the C-terminal propeptide of procollagens I, II, and III, which is essential for the assembly of mature collagen fibrils. Due to its central role in extracellular matrix (ECM) deposition, inhibition of PCP has emerged as a promising therapeutic strategy for fibrotic diseases and dermal scarring. A critical aspect of any therapeutic inhibitor is its selectivity over other related enzymes, particularly the Matrix Metalloproteinases (MMPs), which are a family of zinc-dependent endopeptidases involved in the degradation of ECM components and other physiological and pathological processes. This technical guide provides a comprehensive overview of the selectivity profile of this compound against a panel of MMPs, detailed experimental methodologies for assessing this selectivity, and the relevant signaling pathways.

Data Presentation: Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against its primary target, PCP/BMP-1, and a range of MMPs. The data, summarized in the table below, clearly demonstrates the high selectivity of this compound for PCP/BMP-1 over the tested MMPs. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, is significantly lower for PCP/BMP-1 compared to the MMPs.

| Enzyme | IC50 (nM) |

| Procollagen C-proteinase (PCP/BMP-1) | 44 |

| MMP-1 (Collagenase 1) | >10,000 |

| MMP-2 (Gelatinase A) | >60,000 |

| MMP-3 (Stromelysin 1) | >10,000 |

| MMP-9 (Gelatinase B) | >10,000 |

| MMP-14 (MT1-MMP) | >10,000 |

Note: A higher IC50 value indicates lower inhibitory potency. The data indicates that this compound is at least 227-fold more selective for PCP/BMP-1 than for the tested MMPs.

Experimental Protocols

The determination of the inhibitory activity of this compound against PCP/BMP-1 and various MMPs is typically performed using in vitro enzymatic assays. The following sections describe representative protocols for these assays.

Procollagen C-Proteinase (PCP/BMP-1) Inhibition Assay

This assay measures the ability of this compound to inhibit the proteolytic activity of recombinant human PCP/BMP-1 on a fluorogenic peptide substrate.

Materials:

-

Recombinant Human PCP/BMP-1

-

Fluorogenic PCP/BMP-1 substrate (e.g., Mca-Y-V-A-D-A-P-K(Dnp)-OH)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35)

-

This compound

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of inhibitor concentrations.

-

In a 96-well black microplate, add a fixed concentration of recombinant human PCP/BMP-1 to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Incubate the plate at 37°C for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic PCP/BMP-1 substrate to each well.

-

Immediately measure the fluorescence intensity over time using a fluorescence microplate reader (e.g., excitation at 320 nm and emission at 405 nm).

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Matrix Metalloproteinase (MMP) Inhibition Assay (General Protocol)

A similar fluorometric assay is used to determine the inhibitory activity of this compound against a panel of MMPs.

Materials:

-

Recombinant Human MMPs (e.g., MMP-1, -2, -3, -9, -14)

-

Fluorogenic MMP substrate (a generic or MMP-specific FRET peptide)

-

Assay Buffer (specific to the MMP being tested, typically containing Tris-HCl, CaCl₂, NaCl, and a non-ionic detergent)

-

This compound

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Activate the pro-MMP enzyme to its active form according to the manufacturer's instructions (often using APMA - 4-aminophenylmercuric acetate).

-

Prepare serial dilutions of this compound in the appropriate Assay Buffer.

-

In a 96-well black microplate, add the activated MMP enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Incubate the plate at 37°C for a pre-determined time.

-

Initiate the reaction by adding the fluorogenic MMP substrate.

-

Monitor the increase in fluorescence over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the specific FRET substrate used.

-

Calculate the reaction rates and percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value as described for the PCP/BMP-1 assay.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the central role of PCP/BMP-1 in collagen maturation and how its inhibition by this compound disrupts this process, which is a key event in fibrosis. It also depicts the interplay with the TGF-β signaling pathway, a major driver of fibrosis.

Caption: Signaling pathway of collagen maturation and fibrosis inhibited by this compound.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for determining the IC50 value of an inhibitor against a target enzyme using a fluorometric assay.

Caption: Experimental workflow for IC50 determination of this compound.

The Biological Activity of UK-383,367: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-383,367 is a potent and selective, orally bioavailable small molecule inhibitor of Bone Morphogenetic Protein-1 (BMP-1), also known as procollagen C-proteinase (PCP).[1][2][3] This enzyme plays a crucial role in the final maturation step of collagen by cleaving the C-terminal propeptide of procollagens. By inhibiting BMP-1, UK-383,367 effectively reduces the deposition of mature collagen, a key process in tissue fibrosis and scarring.[4][5] This technical guide provides a comprehensive overview of the biological activity of UK-383,367, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and an exploration of the signaling pathways it modulates.

Core Mechanism of Action

UK-383,367 is a succinyl hydroxamate-based compound that acts as a potent and selective inhibitor of BMP-1.[1] Its primary mechanism of action is the inhibition of the enzymatic activity of BMP-1, which is a critical step in the extracellular matrix (ECM) maturation process. Specifically, BMP-1 is responsible for the proteolytic cleavage of the C-terminal propeptide from procollagen types I, II, and III. This cleavage is essential for the subsequent self-assembly of collagen molecules into mature, cross-linked fibrils that form the structural backbone of connective tissues.

By inhibiting BMP-1, UK-383,367 prevents the conversion of procollagen to tropocollagen, thereby reducing the deposition of mature collagen fibers.[4][5] This anti-fibrotic activity makes UK-383,367 a promising therapeutic candidate for conditions characterized by excessive collagen accumulation, such as dermal scarring and organ fibrosis.[2][6]

Quantitative Biological Data

The biological activity of UK-383,367 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of UK-383,367

| Target Enzyme | Assay Type | IC50 Value | Reference(s) |

| Human Procollagen C-proteinase (BMP-1) | Fluorescence Assay | 44 nM | [1][4][7] |

| Human Fibroblast Collagen Deposition | HPLC | ~2 µM | [4] |

| Phosphodiesterase-4a (PDE-4a) | - | 1.8 µM | [4] |

| Phosphodiesterase-4b (PDE-4b) | - | 1.5 µM | [4] |

| Phosphodiesterase-4c (PDE-4c) | - | 2.4 µM | [4] |

| Phosphodiesterase-4d (PDE-4d) | - | 0.9 µM | [4] |

| Matrix Metalloproteinase-1 (MMP-1) | - | >10,000 nM | [1][7] |

| Matrix Metalloproteinase-2 (MMP-2) | - | >60,000 nM | [7] |

| Matrix Metalloproteinase-3 (MMP-3) | - | >10,000 nM | [1][7] |

| Matrix Metalloproteinase-9 (MMP-9) | - | >10,000 nM | [1][7] |

| Matrix Metalloproteinase-14 (MMP-14) | - | >10,000 nM | [1] |

Table 2: In Vivo Pharmacokinetic Parameters of UK-383,367

| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | Oral Bioavailability (%) | Plasma Protein Binding (%) | Elimination Half-life (hours) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference(s) |

| Rat | Intravenous | 2 | - | - | - | 95 | 0.8 | 157 | 12 | [4] |

| Dog | Oral | 2 | 110 | 0.5 - 1.5 | 13 | 93 | - | - | - | [4] |

| Dog | Intravenous | 0.5 | - | - | - | 93 | 1.5 | 35 | 4.6 | [4] |

| Human | - | - | - | - | - | 94 | - | - | - | [4] |

Signaling Pathway Modulation

UK-383,367's primary therapeutic effect in fibrosis is linked to its modulation of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway, a central regulator of fibrosis.

TGF-β1 Signaling Pathway in Renal Fibrosis

TGF-β1 is a potent cytokine that, upon binding to its receptor (TβRII), initiates a signaling cascade that leads to the transcription of pro-fibrotic genes. A key downstream effect of this pathway is the increased synthesis and deposition of ECM components, including collagen.

The canonical TGF-β1 signaling pathway involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus and acts as a transcription factor for genes encoding ECM proteins like collagen and fibronectin.

UK-383,367 indirectly counteracts the effects of TGF-β1 signaling by inhibiting BMP-1. While TGF-β1 promotes the synthesis of procollagen, BMP-1 is required for its final maturation into functional collagen fibrils. By blocking this final step, UK-383,367 effectively reduces the pathological accumulation of collagen, even in the presence of pro-fibrotic stimuli like TGF-β1.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of UK-383,367's biological activity.

In Vitro Experiments

-

Cell Line: Normal Rat Kidney interstitial fibroblast cells (NRK-49F).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5-10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

TGF-β1 Stimulation Protocol:

-

Seed NRK-49F cells in appropriate culture plates and allow them to reach 60-70% confluency.

-

Starve the cells in serum-free DMEM for 12-24 hours.

-

Pre-treat the cells with varying concentrations of UK-383,367 (e.g., 100 nM, 200 nM) for 30 minutes to 1 hour.

-

Stimulate the cells with recombinant human TGF-β1 (typically 2-10 ng/mL) for 24-48 hours.

-

Harvest the cells for downstream analysis (e.g., Western blotting, qPCR).

-

-

Objective: To quantify the protein expression of fibrotic markers such as fibronectin, collagen type I, and α-smooth muscle actin (α-SMA).

-

Protocol:

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against fibronectin, collagen I, α-SMA, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

-

Objective: To assess the cytotoxicity of UK-383,367.

-

Protocol (using Cell Counting Kit-8 - CCK-8):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

After 24 hours, treat the cells with various concentrations of UK-383,367 for a specified duration (e.g., 24, 48 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

In Vivo Experiments

-

Objective: To induce renal fibrosis in mice to evaluate the in vivo efficacy of UK-383,367.

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Surgical Protocol:

-

Anesthetize the mice (e.g., with isoflurane or pentobarbital sodium).

-

Make a flank incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points using 4-0 or 5-0 silk sutures.

-

Close the incision in layers. Sham-operated animals undergo the same procedure without ureteral ligation.

-

-

Drug Administration:

-

Administer UK-383,367 (e.g., 5 mg/kg) or vehicle control via intraperitoneal injection daily, starting from the day of surgery for a specified period (e.g., 7 or 14 days).

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the mice and harvest the kidneys.

-

Fix one kidney in 4% paraformaldehyde for histological analysis (e.g., Masson's trichrome staining for collagen deposition, immunohistochemistry for fibrotic markers).

-

Snap-freeze the other kidney in liquid nitrogen for protein (Western blot) and RNA (qPCR) analysis.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for investigating the biological activity of UK-383,367.

References

- 1. TGF-β signaling via TAK1 pathway: Role in kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Transforming growth factor‐β signalling in renal fibrosis: from Smads to non‐coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental animals and design of the UUO mouse model [bio-protocol.org]

The Potent Anti-Fibrotic Effects of UK-383367: A Technical Overview of its Impact on Collagen Deposition

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on the mechanism and effects of UK-383367, a selective inhibitor of Bone Morphogenetic Protein 1 (BMP-1), on collagen deposition. This guide synthesizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying biological pathways.

This compound has emerged as a significant small molecule inhibitor with potent anti-fibrotic properties. Its targeted action against BMP-1, also known as procollagen C-proteinase, places it at a critical juncture in the collagen maturation pathway. By preventing the cleavage of the C-terminal propeptide from procollagen, this compound effectively inhibits the formation of mature collagen fibrils and their subsequent deposition in the extracellular matrix. This inhibitory action has demonstrated therapeutic potential in preclinical models of renal and cardiac fibrosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies, demonstrating the efficacy of this compound in reducing collagen deposition and related fibrotic markers.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment | Target Protein/Gene | Concentration of this compound | Result | Citation |

| Mouse Proximal Tubular Cells (mPTCs) | TGF-β1 (10 ng/ml) | Collagen Type I | 100 nM, 200 nM | Significant inhibition of TGF-β1-induced expression | [1][2] |

| Mouse Proximal Tubular Cells (mPTCs) | TGF-β1 (10 ng/ml) | Collagen Type III | 100 nM, 200 nM | Significant inhibition of TGF-β1-induced expression | [1][2] |

| Rat Renal Fibroblast Cells (NRK-49F) | TGF-β1 (10 ng/ml) | Collagen Type I | 100 nM, 200 nM | Significant inhibition of TGF-β1-induced expression | [1][2] |

| Human Dermal Fibroblasts | - | Collagen Deposition | ~2 µM (IC50) | Inhibition of collagen deposition | [3] |

| Enzyme Assay | - | Procollagen C-proteinase (BMP-1) | 44 nM (IC50) | Potent inhibition of enzyme activity | [3][4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage of this compound | Outcome Measure | Result | Citation |

| Mouse (C57BL/6J) | Unilateral Ureteral Obstruction (UUO) | 5 mg/kg, i.p., once daily for 7 days | Tubulointerstitial Fibrosis (Masson's Trichrome) | Significant amelioration of fibrosis | [2][5] |

| Mouse (C57BL/6J) | Unilateral Ureteral Obstruction (UUO) | 5 mg/kg, i.p., once daily for 7 days | Collagen I & III Expression (Western Blot, qRT-PCR) | Significant reduction in collagen expression in obstructed kidneys | [2] |

| Mouse | Myocardial Infarction (MI) | 2 mg/kg, i.p., three times a day for 7 days | Myocardial Fibrosis | Reduced myocardial fibrosis | [6] |

Core Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of BMP-1. This metalloproteinase is essential for the final step in the maturation of several collagen types. The following diagram illustrates the signaling pathway leading to collagen deposition and the point of intervention for this compound.

References

- 1. BMP1 inhibitor UK383,367 attenuates renal fibrosis and inflammation in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. selleckchem.com [selleckchem.com]

- 4. 安全验证 - GlpBio [glpbio.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BMP1 inhibitor UK383367 improves MI-induced cardiac remodeling and fibrosis in mice via ameliorating macrophage polarization and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UK-383,367: A Novel Inhibitor of Extracellular Matrix Remodeling

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular matrix (ECM) remodeling is a critical physiological process that becomes dysregulated in pathological conditions such as fibrosis and dermal scarring, leading to excessive deposition of matrix proteins and subsequent organ dysfunction. A key enzymatic step in this process is the maturation of procollagens, catalyzed by Bone Morphogenetic Protein-1 (BMP-1), also known as procollagen C-proteinase (PCP). UK-383,367 is a potent and highly selective, non-peptidic inhibitor of BMP-1. By preventing the proteolytic cleavage of procollagen C-propeptides, UK-383,367 effectively blocks the formation and deposition of mature collagen fibrils. This guide provides a comprehensive overview of the mechanism of action, relevant signaling pathways, and experimental data related to UK-383,367, positioning it as a significant therapeutic candidate for fibrotic diseases.

Mechanism of Action of UK-383,367

UK-383,367 is a succinyl hydroxamate-based compound designed as a potent and selective inhibitor of BMP-1.[1][2] The primary mechanism of action involves the direct inhibition of the catalytic activity of BMP-1. This enzyme is a metalloproteinase responsible for the C-terminal cleavage of procollagen types I, II, and III, a rate-limiting step for the assembly of collagen fibrils and the formation of a stable ECM.[1][3] By blocking this crucial maturation step, UK-383,367 effectively reduces the deposition of new collagen, thereby mitigating the progression of fibrosis.[3][4]

The compound has demonstrated high selectivity for BMP-1 over other matrix metalloproteinases (MMPs), which is a critical attribute for minimizing off-target effects.[2][5][6][7]

Signaling Pathways and Role in ECM Remodeling

The anti-fibrotic effect of UK-383,367 is rooted in its ability to disrupt key pro-fibrotic signaling pathways, primarily the Transforming Growth Factor-β (TGF-β) pathway, which is a master regulator of fibrogenesis.[2][5]

Inhibition of Collagen Maturation

The most direct role of UK-383,367 is the steric hindrance of the BMP-1 active site, preventing the processing of procollagen.

Disruption of the Pro-Fibrotic TGF-β Feedback Loop

TGF-β is a potent cytokine that stimulates fibroblasts to differentiate into myofibroblasts and produce large quantities of ECM proteins. BMP-1 contributes to a positive feedback loop by activating latent TGF-β. It achieves this by cleaving Latent TGF-β Binding Proteins (LTBPs), which sequester TGF-β in the ECM.[8] This cleavage releases the latent TGF-β complex, making it available for activation by other proteases. By inhibiting BMP-1, UK-383,367 not only stops collagen maturation but also dampens the activation of TGF-β, reducing the primary signaling cascade that drives fibrosis.

Experimental Evidence and Quantitative Data

UK-383,367 has been evaluated in both in vitro and in vivo models, demonstrating significant anti-fibrotic and anti-inflammatory effects.

Potency and Selectivity

Quantitative assays confirm that UK-383,367 is a potent inhibitor of BMP-1 with excellent selectivity over other functionally important matrix metalloproteinases.

| Target Enzyme | IC50 Value | Reference |

| BMP-1 / PCP | 44 nM | [2][5][6][7] |

| MMP-1 | >10,000 nM | [2][6][7] |

| MMP-2 | >10,000 nM | [2][6][7] |

| MMP-3 | >10,000 nM | [2][6][7] |

| MMP-9 | >10,000 nM | [2][6][7] |

| MMP-14 (MT1-MMP) | >10,000 nM | [2][6][7] |

| Collagen Deposition (in vitro) | ~2 µM | [4][5] |

In Vivo Efficacy in Renal Fibrosis Model

In a Unilateral Ureteral Obstruction (UUO) mouse model of chronic kidney disease (CKD), administration of UK-383,367 demonstrated significant therapeutic effects.[1][3]

| Parameter | Observation in UUO Model | Effect of UK-383,367 Treatment | Reference |

| Tubulointerstitial Fibrosis | Substantial accumulation of collagen fibrils | Remarkable attenuation of fibrosis | [1][3] |

| Collagen I & III Expression | Significantly increased | Blocked expression | [1][3] |

| Fibronectin Expression | Significantly increased | Blocked expression | [1][3] |

| α-Smooth Muscle Actin (α-SMA) | Significantly increased | Blocked expression | [1][3] |

| Inflammatory Cytokines (IL-1β, MCP-1) | Significantly increased | Blunted expression | [1] |

Note: Specific quantitative fold changes and percentage reductions were not available in the cited abstracts. The results were reported as statistically significant.

In Vitro Efficacy in Fibroblast Models

The direct anti-fibrotic effects of UK-383,367 were confirmed in cell culture models using mouse proximal tubular cells and NRK-49F renal fibroblasts stimulated with the pro-fibrotic cytokine TGF-β1.[1][3]

| Cell Line | Parameter | Effect of UK-383,367 Pretreatment | Reference |

| mPTCs & NRK-49F | TGF-β1-induced Collagen I Expression | Inhibited | [1][3] |

| mPTCs & NRK-49F | TGF-β1-induced Collagen III Expression | Inhibited | [1][3] |

| mPTCs & NRK-49F | TGF-β1-induced Fibronectin Expression | Inhibited | [1][3] |

| mPTCs & NRK-49F | TGF-β1-induced α-SMA Expression | Inhibited | [1][3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of UK-383,367.

General Experimental Workflow

A typical workflow to assess an anti-fibrotic agent like UK-383,367 involves both in vivo modeling and in vitro mechanistic studies.

Masson's Trichrome Staining for Collagen Deposition

This histological stain is used to visualize collagen fibers in tissue sections.

-

Deparaffinization and Rehydration: Immerse slides in Xylene (2x3 min), 100% Ethanol (2x1 min), 95% Ethanol (1 min), 70% Ethanol (1 min), and rinse in distilled water.

-

Mordanting: For formalin-fixed tissue, re-fix sections in Bouin's Fluid for 1 hour at 56-60°C to improve stain quality. Rinse in running tap water for 5-10 minutes until the yellow color is removed.

-

Nuclear Staining: Stain in Weigert's iron hematoxylin working solution for 10 minutes. Rinse in running warm tap water for 10 minutes.

-

Cytoplasmic/Muscle Fiber Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Rinse with distilled water.

-

Differentiation: Place slides in Phosphomolybdic-Phosphotungstic acid solution for 10-15 minutes, or until the red color is removed from collagen fibers.

-

Collagen Staining: Transfer sections directly to Aniline Blue solution and stain for 5-10 minutes.

-

Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution for 1-2 minutes. Dehydrate quickly through 95% and 100% ethanol, clear in xylene, and mount with a resinous mounting medium.

-

Results: Nuclei will appear black, cytoplasm and muscle red, and collagen fibers blue.

Western Blot for ECM Proteins (Collagen I, Fibronectin)

This technique is used to quantify the protein levels of specific ECM components in tissue or cell lysates.

-

Sample Preparation: Homogenize tissue or lyse cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an 8-10% SDS-PAGE gel and run at 120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-Collagen I, anti-Fibronectin, anti-α-SMA, and anti-GAPDH as a loading control).

-

Secondary Antibody Incubation: Wash the membrane 3x5 minutes in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x5 minutes in TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal using a digital imager.

-

Quantification: Perform densitometry analysis using software like ImageJ, normalizing the protein of interest to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for ECM Gene Expression

This method is used to measure the mRNA levels of genes encoding ECM proteins.

-

RNA Extraction: Isolate total RNA from tissue or cells using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR Reaction: Prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers (e.g., for Col1a1, Fn1, Acta2, and a housekeeping gene like Gapdh).

-

Thermocycling: Perform the qPCR reaction in a real-time PCR system. A typical protocol includes an initial denaturation step (e.g., 95°C for 5 min) followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Conclusion and Future Directions

UK-383,367 is a highly potent and selective inhibitor of BMP-1 that effectively targets the extracellular matrix remodeling process central to the pathophysiology of fibrosis. Its dual mechanism of action—preventing both the maturation of collagen and the activation of the pro-fibrotic TGF-β pathway—makes it a compelling therapeutic candidate. The robust pre-clinical data from both in vivo and in vitro models demonstrate its potential to ameliorate fibrosis and inflammation.[1][3][9]

Further research should focus on evaluating the efficacy of UK-383,367 in other models of fibrosis (e.g., cardiac, pulmonary, and liver fibrosis) and progressing towards clinical evaluation for indications such as post-surgical dermal scarring and chronic kidney disease.[3][4] The high selectivity of UK-383,367 suggests a favorable safety profile, which will be a key area of investigation in future clinical trials.

References

- 1. Novel targets in renal fibrosis based on bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fight-or-flight: murine unilateral ureteral obstruction causes extensive proximal tubular degeneration, collecting duct dilatation, and minimal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. First Characterization of ADAMTS-4 in Kidney Tissue and Plasma of Patients with Chronic Kidney Disease—A Potential Novel Diagnostic Indicator [mdpi.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. thno.org [thno.org]

- 7. scielo.br [scielo.br]

- 8. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kidney Injury by Unilateral Ureteral Obstruction in Mice Lacks Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]

UK-383367: A Technical Guide to its Application in Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, is the hallmark of numerous chronic diseases that can lead to organ failure and death. A critical step in the development of fibrosis is the maturation of procollagens into insoluble collagen fibrils, which form the structural basis of scar tissue. UK-383367, a potent and selective non-peptidic inhibitor, has emerged as a significant research tool for investigating the mechanisms of fibrosis and as a potential therapeutic agent. This technical guide provides an in-depth overview of the core applications of this compound in fibrosis research, with a focus on its mechanism of action, preclinical data, and detailed experimental protocols.

Mechanism of Action: Inhibition of Procollagen C-Proteinase (BMP-1)

Contrary to some initial classifications, this compound is not a CXCR2 antagonist. Instead, it functions as a procollagen C-proteinase inhibitor .[1][2][3] Procollagen C-proteinase, also known as Bone Morphogenetic Protein 1 (BMP-1), is a key enzyme in the final stages of collagen synthesis. It is responsible for cleaving the C-terminal propeptide from procollagen, a crucial step for the subsequent self-assembly of collagen molecules into mature, cross-linked fibrils.[4]

By inhibiting BMP-1, this compound effectively blocks the maturation and deposition of collagen, thereby directly targeting a fundamental process in the progression of fibrosis.[1][3] This mechanism has shown therapeutic potential in dermal scarring, and research has expanded to investigate its efficacy in organ-specific fibrosis.[1][2]

Preclinical Applications in Fibrosis Research

Renal Fibrosis

The most extensive research on this compound has been conducted in the context of renal fibrosis, a common pathological feature of chronic kidney disease (CKD).[1][2][3] Studies have consistently demonstrated its efficacy in both in vivo and in vitro models of the disease.

In Vivo Studies:

The primary in vivo model used is the unilateral ureteral obstruction (UUO) mouse model, which induces rapid and progressive tubulointerstitial fibrosis.[2][3] Administration of this compound in UUO mice has been shown to significantly ameliorate fibrosis.[1][3] Key findings include a marked reduction in the expression and deposition of major ECM components.

Table 1: Summary of In Vivo Effects of this compound in UUO Mouse Model

| Parameter Measured | Observation | Reference |

|---|---|---|

| Tubulointerstitial Fibrosis | Ameliorated (as shown by Masson's trichrome staining) | [3] |

| Collagen Type I/III | Expression blocked | [3] |

| Fibronectin | Expression blocked | [3] |

| α-Smooth Muscle Actin (α-SMA) | Expression blocked | [3] |

| Inflammatory Factors | Blunted in obstructed kidneys |[3] |

In Vitro Studies:

In vitro experiments have corroborated the in vivo findings, demonstrating the direct effect of this compound on kidney cells. These studies typically use renal tubular epithelial cells and renal fibroblast cells stimulated with transforming growth factor-β1 (TGF-β1), a potent pro-fibrotic cytokine.

Table 2: Summary of In Vitro Effects of this compound

| Cell Lines Used | Treatment | Key Findings | Reference |

|---|---|---|---|

| Mouse Proximal Tubular Cells (mPTCs) | Pretreatment with this compound, then challenged with TGF-β1 | Inhibited induction of Collagen I/III, Fibronectin, and α-SMA | [1][3] |

| NRK-49F (Renal Fibroblast Cells) | Pretreatment with this compound, then challenged with TGF-β1 | Inhibited induction of Collagen I/III, Fibronectin, and α-SMA |[1][3] |

Cardiac Fibrosis

More recent research has highlighted the therapeutic potential of this compound in mitigating cardiac fibrosis, particularly following myocardial infarction (MI).[5][6]

In Vivo Studies:

In a mouse model of MI created by ligating the left anterior descending (LAD) coronary artery, administration of this compound demonstrated significant benefits.

Table 3: Summary of In Vivo Effects of this compound in MI Mouse Model

| Parameter Measured | Observation | Dosing Regimen | Reference |

|---|---|---|---|

| Cardiac Function | Markedly improved | 2 mg/kg, i.p., t.i.d. for 7 days post-MI | [5][6] |

| Myocardial Fibrosis | Reduced | 2 mg/kg, i.p., t.i.d. for 7 days post-MI | [5][6] |

| Proinflammatory Cytokines (TNF-α, IL-6, MCP-1) | Expression attenuated | 2 mg/kg, i.p., t.i.d. for 7 days post-MI |[5][6] |

In Vitro Studies:

In vitro work has shown that this compound can dose-dependently inhibit collagen synthesis in cardiac fibroblasts stimulated with Angiotensin II and attenuate M1 macrophage polarization.[5][6]

Table 4: Summary of In Vitro Effects of this compound in Cardiac Cells

| Cell Lines Used | Treatment | Concentrations | Key Findings | Reference |

|---|---|---|---|---|

| Ang II-stimulated Cardiac Fibroblasts | This compound | 250, 500, 1000 nM | Inhibited collagen synthesis | [5][6] |

| LPS-stimulated Primary Macrophages | this compound | 250, 500, 1000 nM | Attenuated M1 macrophage polarization |[5][6] |

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Mouse Model

This protocol provides a generalized methodology based on common practices for inducing renal fibrosis.

-

Animal Model: Male C57BL/6 mice are commonly used.[3]

-

Anesthesia: Administer appropriate anesthesia as per institutional guidelines.

-

Surgical Procedure:

-

Make a flank incision to expose the left kidney and ureter.

-

Isolate the left ureter and ligate it at two points using surgical silk.

-

Cut the ureter between the two ligatures to ensure a complete and permanent obstruction.

-

Reposition the kidney and close the incision.

-

Sham-operated animals undergo the same procedure without ureter ligation.

-

-

Drug Administration:

-

This compound can be administered via intraperitoneal (i.p.) injection or other appropriate routes. The specific dosage and frequency will depend on the study design, but a starting point can be derived from existing literature.

-

Treatment can begin concurrently with the UUO surgery and continue for the duration of the experiment (typically 7-14 days).

-

-

Endpoint Analysis (at Day 7 or 14):

-

Euthanize the animals and harvest the kidneys.

-

Histology: Fix one kidney in 4% paraformaldehyde, embed in paraffin, and section. Perform Masson's trichrome staining to visualize collagen deposition (fibrosis) and immunohistochemistry for α-SMA, Collagen I, and Collagen III.

-

Gene Expression Analysis: Snap-freeze the other kidney in liquid nitrogen. Extract RNA and perform quantitative PCR (qPCR) to measure the mRNA levels of fibrotic markers (e.g., Col1a1, Col3a1, Fn1, Acta2) and inflammatory markers.

-

Protein Analysis: Homogenize kidney tissue to extract protein. Perform Western blotting to quantify the protein levels of fibronectin, collagen types I and III, and α-SMA.

-

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. BMP1 inhibitor UK383,367 attenuates renal fibrosis and inflammation in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. BMP1 inhibitor UK383367 improves MI-induced cardiac remodeling and fibrosis in mice via ameliorating macrophage polarization and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

UK-383367 for Dermal Anti-Scarring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dermal scarring resulting from wound healing remains a significant clinical challenge, impacting millions of individuals worldwide. Pathological scarring, such as hypertrophic scars and keloids, arises from the excessive deposition of extracellular matrix (ECM), primarily collagen. A key enzymatic step in collagen maturation is the cleavage of procollagen C-propeptides by procollagen C-proteinase (PCP), also known as Bone Morphogenetic Protein-1 (BMP-1). Inhibition of this enzyme presents a promising therapeutic strategy to mitigate excessive collagen deposition and subsequent scarring. UK-383367 is a potent and selective inhibitor of PCP/BMP-1 that has been investigated as a potential agent for dermal anti-scarring. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential application in dermal anti-scarring studies, based on available preclinical data.

Introduction to this compound

This compound is a small molecule inhibitor of procollagen C-proteinase (PCP)/Bone Morphogenetic Protein-1 (BMP-1).[1] By targeting this key enzyme in the collagen biosynthesis pathway, this compound has been identified as a candidate for the development of dermal anti-scarring therapies.[1] The rationale behind its use is that by preventing the final maturation step of collagen, the excessive deposition of collagen fibers that leads to hypertrophic and keloid scar formation can be reduced.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PCP/BMP-1. This enzyme is a zinc metalloproteinase responsible for cleaving the C-terminal propeptides from procollagen molecules. This cleavage is an essential step for the assembly of mature collagen fibrils and their subsequent cross-linking to form a stable collagen matrix. By inhibiting PCP/BMP-1, this compound effectively reduces the amount of mature, insoluble collagen that can be incorporated into the extracellular matrix of a healing wound.

Signaling Pathway

The formation of dermal scars is a complex process heavily influenced by the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a potent profibrotic cytokine that stimulates fibroblasts to differentiate into myofibroblasts and produce large amounts of ECM components, including collagen. BMP-1 plays a crucial role downstream of TGF-β signaling by processing procollagen into its mature form. The following diagram illustrates the proposed mechanism of action for this compound within the context of dermal fibrosis signaling.

Quantitative Data from Preclinical Studies

Direct quantitative data on the efficacy of this compound in dermal anti-scarring studies is limited in the public domain. However, studies on other procollagen C-proteinase inhibitors in relevant animal models provide valuable insights into the potential effects of this class of compounds.

| Study Parameter | Animal Model | Treatment | Outcome | Reference |

| Scar Elevation Index | Rabbit Ear Hypertrophic Scar Model | Subcutaneous injection of a PCP inhibitor (late treatment: days 11, 13, 15, 17 post-wounding) | Statistically significant reduction in the scar elevation index (p<0.01) compared to vehicle control. | [2] |

| Collagen Deposition | Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis | Oral administration of this compound | Ameliorated tubulointerstitial fibrosis with blocked expression of collagen type I/III. | [1] |

| Fibrotic Markers (in vitro) | TGF-β1-stimulated Mouse Proximal Tubular Cells and NRK-49F cells | Pretreatment with this compound (100 and 200 nM) | Inhibited the induction of collagen type I/III, fibronectin, and α-smooth muscle actin (α-SMA). | [1] |

Note: The data from the renal fibrosis model, while not dermal, suggests a potent anti-fibrotic effect of this compound through the inhibition of collagen deposition, a mechanism directly translatable to dermal scarring.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other PCP inhibitors in dermal anti-scarring.

In Vivo Model: Rabbit Ear Hypertrophic Scar Model

This model is widely used to study hypertrophic scarring due to its reproducible and quantifiable nature.

Protocol:

-

Animal Model: New Zealand White rabbits are used.

-

Wound Creation:

-

Anesthetize the rabbit.

-

Create full-thickness dermal wounds (e.g., 7-mm diameter) on the ventral surface of each ear using a biopsy punch. The perichondrium is typically removed to promote hypertrophic scarring.

-

-

Treatment Administration:

-

A solution of the PCP inhibitor (e.g., this compound) or vehicle control is administered via subcutaneous injection at the wound site.

-

A typical treatment schedule could be injections on specific post-wounding days (e.g., days 11, 13, 15, and 17 for late-stage intervention).[2]

-

-

Sample Harvest and Analysis:

-

Wounds are harvested at a predetermined time point (e.g., day 28 post-wounding).[2]

-

The scar tissue is excised and processed for histological analysis.

-

-

Quantitative Analysis:

-

Scar Elevation Index (SEI): This is a primary endpoint for quantifying scar hypertrophy. It is calculated as the ratio of the cross-sectional area of the scar tissue above the original skin surface to the total cross-sectional area of the scar.[2]

-

Histology: Tissue sections are stained with Hematoxylin and Eosin (H&E) to assess cellularity and overall morphology, and with Masson's trichrome or Picrosirius Red to visualize and quantify collagen deposition.

-

Immunohistochemistry: Staining for markers such as α-SMA can be performed to identify myofibroblasts.

-

In Vitro Model: TGF-β1-Induced Fibroblast-to-Myofibroblast Differentiation

This in vitro assay is crucial for assessing the direct effect of compounds on fibroblast activation and ECM production.

Protocol:

-

Cell Culture:

-

Human dermal fibroblasts are isolated from skin biopsies and cultured in appropriate media (e.g., DMEM with 10% FBS).

-

-

Experimental Setup:

-

Fibroblasts are seeded in culture plates and allowed to adhere.

-

Cells are then serum-starved for 24 hours to synchronize them.

-

-

Treatment:

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Following pre-treatment, cells are stimulated with a pro-fibrotic agent, typically recombinant human TGF-β1 (e.g., 10 ng/mL), for 24-48 hours.

-

-

Analysis:

-

Western Blotting: Cell lysates are analyzed for the expression of key fibrotic proteins, including collagen type I, collagen type III, fibronectin, and α-SMA.

-